2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine and pyrazole moiety, which are known for their biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the purine and pyrazole rings followed by their coupling with 2,6-difluorobenzamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1-Cyclopropyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-isoquinolinyl)-N-(2-(dimethylamino)ethyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide
Uniqueness
N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide stands out due to its unique combination of purine and pyrazole rings, which confer distinct biological activities. Its difluorobenzamide moiety also contributes to its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
825618-87-9 |
---|---|
Molecular Formula |
C15H9F2N7O |
Molecular Weight |
341.27 g/mol |
IUPAC Name |
2,6-difluoro-N-[5-(7H-purin-8-yl)-1H-pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C15H9F2N7O/c16-7-2-1-3-8(17)11(7)15(25)22-9-5-20-24-12(9)14-21-10-4-18-6-19-13(10)23-14/h1-6H,(H,20,24)(H,22,25)(H,18,19,21,23) |
InChI Key |
RZUVUOFJUSDGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(NN=C2)C3=NC4=NC=NC=C4N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.